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Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with broad-spectrum activity
against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA),
and common Gram-negative organisms.[1][2] It is a prodrug that is rapidly converted in the
plasma by phosphatases to its active metabolite, ceftaroline.[3][4] The bactericidal action of
ceftaroline is achieved through the inhibition of bacterial cell wall synthesis by binding to
penicillin-binding proteins (PBPs).[1][3] This technical guide provides a comprehensive
overview of the preclinical safety and toxicology profile of ceftaroline fosamil, summarizing key
findings from a range of nonclinical studies. The information presented is intended to inform
researchers, scientists, and drug development professionals involved in the ongoing evaluation
and development of antibacterial agents.

Executive Summary of Preclinical Safety Findings

The preclinical safety evaluation of ceftaroline fosamil has been extensive, encompassing
single-dose and repeated-dose toxicity studies, genotoxicity assays, reproductive and
developmental toxicity studies, and local tolerance assessments. Overall, ceftaroline fosamil
exhibits a nonclinical toxicity profile that is characteristic of the cephalosporin class of
antibiotics.[5] The primary target organs of toxicity identified in rats and monkeys at high doses
are the kidneys and the central nervous system (CNS).[5] Notably, no carcinogenicity studies
have been conducted, which is considered acceptable for a product intended for short-term
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use.[6] The genotoxic potential of ceftaroline fosamil and its active metabolite, ceftaroline, is

considered low.[5] Furthermore, ceftaroline has not been identified as a reproductive or

developmental toxicant.[5]

Single-Dose Toxicity

Acute single-dose toxicity studies were conducted in both rats and cynomolgus monkeys to

determine the potential for adverse effects following a single high dose of ceftaroline fosamil.

ion- Single. .

Dose Levels

Species Sex
(mglkg)

NOAEL
(mgl/kg)

Key
Observations

Rat Male & Female 500, 1000, 2000

500

Cloudy urine at
=500 mg/kg,
crystalluria at
=>1000 mg/kg,
prone position,
and tonic/clonic
convulsions in
one high-dose
female.
Recovery within
24 hours.[5]

Cynomolgus
Male & Female 20, 200, 2000
Monkey

20

Cloudy urine at
2200 mg/kg,
vomiting and
mydriasis at
2200 mg/kg,
reduced motor
activity,
paleness, and
transient drops in
body
temperature and
heart rate at
2000 mg/kg.[5]
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Experimental Protocols: Single-Dose Intravenous
Toxicity Study (Rat - General Protocol)

This study was designed to assess the acute toxicity of a single intravenous dose of ceftaroline
fosamil in rats.

o Test System: Sprague-Dawley rats.
o Administration: A single dose administered via slow intravenous bolus injection.

e Dose Levels: Vehicle control, and graded doses of ceftaroline fosamil (e.g., 500, 1000, 2000
mg/kg).

o Observation Period: Animals were observed for clinical signs of toxicity and mortality for at
least 14 days post-administration.

e Endpoints:

o Clinical Observations: Daily monitoring for changes in behavior, appearance, and
physiological functions.

o Body Weight: Measured prior to dosing and at regular intervals throughout the observation
period.

o Necropsy: Gross pathological examination of all animals at the end of the study.

Click to download full resolution via product page

Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in rats and cynomolgus monkeys for durations
of up to 13 weeks to evaluate the potential for cumulative toxicity.

Data Presentation: Repeated-Dose Intravenous Toxicity
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Dose
. . NOAEL Target Key
Species Duration Levels T
(mgl/kg/day) Organs Findings
(mglkgl/day)
Renal toxicity
at >300
mg/kg.
Rat 4 weeks Up to 1000 <300 Kidney, CNS Tonic/clonic
convulsions
at 1000
mg/kg.[5]
) Consistent
- ~Unity )
Not specified ) ) with 4-week
Rat 13 weeks ) ) relative Kidney, CNS
in detail study
exposure -
findings.
Renal toxicity
at >80 mg/kg.
Cynomolgus ) Tonic/clonic
4 weeks Up to 400 <80 Kidney, CNS )
Monkey convulsions
at 400 mg/kg.
[5]
Consistent
N 0.3-2.8 )
Cynomolgus Not specified ) ) with 4-week
13 weeks , _ relative Kidney, CNS
Monkey in detail study
exposure -
findings.

Experimental Protocols: 4-Week Repeated-Dose
Intravenous Toxicity Study (Monkey - General Protocol)

This study was designed to evaluate the toxicity of ceftaroline fosamil following daily
intravenous administration for 28 days in cynomolgus monkeys.

o Test System: Cynomolgus monkeys.

o Administration: Daily intravenous infusion over a specified period (e.g., 60 minutes).
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e Dose Levels: Vehicle control, and multiple dose levels of ceftaroline fosamil.
o Duration: 28 days of dosing followed by a recovery period for a subset of animals.
e Endpoints:

o Clinical Observations: Daily monitoring for clinical signs of toxicity.

o Body Weight and Food Consumption: Measured weekly.

o Ophthalmology: Examinations performed pre-study and at termination.

o Electrocardiography (ECG): Performed pre-study and at termination.

o Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at pre-study,
mid-study, and termination.

o Toxicokinetics: Blood samples collected at specified time points to determine plasma
concentrations of ceftaroline.

o Anatomic Pathology: Full necropsy and histopathological examination of a comprehensive
list of tissues from all animals.

Click to download full resolution via product page

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies was conducted to assess the potential of
ceftaroline fosamil and its active metabolite, ceftaroline, to induce gene mutations and
chromosomal damage.

Data Presentation: Genotoxicity Studies
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Metabolic .
Assay Test System L. Test Article Result
Activation
Bacterial
Reverse S. typhimurium & ] ) Ceftaroline ]
_ _ With and Without _ Negative[5]
Mutation Assay E. coli fosamil
(Ames)
Mouse )
L5178Y mouse ] ) Ceftaroline )
Lymphoma With and Without ] Negative[5]
lymphoma cells fosamil
Assay
Chromosomal Chinese Hamster ] Ceftaroline N
] Without ] Positive[5]
Aberration Lung (CHL) cells fosamil
Chinese Hamster
Chromosomal ] ) N
) Ovary (CHO) Without Ceftaroline Positive[5]
Aberration
cells
Chromosomal Chinese Hamster _ Ceftaroline _
) With ) Negative[5]
Aberration Lung (CHL) cells fosamil
Chinese Hamster
Chromosomal i ] ]
) Ovary (CHO) With Ceftaroline Negative[5]
Aberration
cells
Unscheduled ]
) Rat hepatocytes Ceftaroline ]
DNA Synthesis o N/A ] Negative[5]
(in vivo) fosamil
(UDS)

Experimental Protocols

e Principle: This assay evaluates the ability of a test substance to induce reverse mutations at
selected loci of several strains of Salmonella typhimurium and Escherichia coli.

o Methodology:

o Tester strains are exposed to ceftaroline fosamil at various concentrations with and without
a metabolic activation system (S9 mix).
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o The mixture is incubated and then plated on minimal medium agar.

o After incubation, the number of revertant colonies (colonies that have regained the ability
to synthesize an essential amino acid) is counted.

o A substance is considered mutagenic if it causes a dose-dependent increase in the
number of revertant colonies.

Principle: This assay assesses the potential of a test substance to induce structural
chromosomal aberrations in cultured mammalian cells.

Methodology:

o Chinese Hamster Lung (CHL) or Chinese Hamster Ovary (CHO) cells are exposed to
various concentrations of ceftaroline fosamil or ceftaroline, with and without S9 metabolic
activation.

o Cells are harvested at a suitable time after treatment, and metaphase chromosomes are
prepared.

o Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps,
exchanges).

o A significant, dose-dependent increase in the percentage of cells with chromosomal
aberrations indicates a positive result.

Principle: This assay measures DNA repair synthesis in hepatocytes of rats treated with a
test substance.

Methodology:

o Rats are treated with ceftaroline fosamil.

o At a specified time after treatment, the liver is perfused, and hepatocytes are isolated.

o The isolated hepatocytes are incubated with 3H-thymidine.
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o Autoradiography is used to measure the incorporation of 3H-thymidine into the DNA of
non-S-phase cells, which is an indicator of DNA repair.

o A significant increase in UDS is indicative of DNA damage.

Carcinogenicity

Long-term carcinogenicity studies with ceftaroline fosamil have not been conducted. This is
generally considered acceptable for antibacterial drugs that are intended for short-term clinical

use.[6]

Reproductive and Developmental Toxicity

A series of studies were conducted to evaluate the potential effects of ceftaroline fosamil on
fertility, embryo-fetal development, and pre- and postnatal development.

Data Presentation: Reproductive and Developmental
Toxicity
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Study Type Species

Dose Levels
(mglkgl/day)

Key Findings

Fertility and Early
Embryonic Rat

Development

Up to 450 (IV)

No adverse effects on

male or female fertility.

[5]

Embryo-Fetal
Rat
Development

Up to 300 (IV)

No maternal toxicity or

effects on the fetus.[5]

Embryo-Fetal ]
Rabbit
Development

25, 50, 100 (IV)

Maternal toxicity
(changes in fecal
output, reduced body
weight gain and food
consumption) at =50
mg/kg. Increased
incidence of a
common skeletal
variation (angulated
hyoid alae) at
maternally toxic
doses. No drug-
induced

malformations.[5]

Pre- and Postnatal
Rat
Development

Up to 450 (IV)

No adverse effects on
postnatal
development or
reproductive
performance of the

offspring.[5]

Experimental Protocols: Embryo-Fetal Developmental
Toxicity Study (Rabbit - General Protocol)

o Test System: New Zealand White rabbits.

o Administration: Daily intravenous administration during the period of organogenesis.
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o Dose Levels: Vehicle control and multiple dose levels of ceftaroline fosamil.
e Endpoints:
o Maternal: Clinical signs, body weight, food consumption, and necropsy at termination.

o Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal
body weight, sex, and external, visceral, and skeletal examinations for malformations and

variations.

Click to download full resolution via product page

Local Tolerance

Local tolerance studies were conducted to assess the potential for irritation and inflammation at
the site of administration.

Route of

. . Species Formulation Findings
Administration

) o Did not cause
) ] Ceftaroline fosamil in o
Intravenous (ear vein)  Rabbit o ] excessive irritation or
L-arginine/saline ) )
inflammation.[5]

] o Did not cause
] Ceftaroline fosamil in o
Intramuscular Rabbit o ] excessive irritation or
L-arginine/saline ) ]
inflammation.[5]

) Ceftaroline fosamil in Demonstrated
In vitro Human blood o , o
clinical vehicle hemocompatibility.[5]

Experimental Protocols: Intravenous Local Tolerance
Study (Rabbit - General Protocol)

o Test System: Albino rabbits.
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» Administration: A single or repeated intravenous injection into the marginal ear vein.

e Test Articles: Ceftaroline fosamil formulation and vehicle control.

o Observation: The injection sites are observed for signs of local irritation (erythema, edema)

at specified time points after administration.

» Pathology: Macroscopic and microscopic examination of the injection sites at the end of the

study.

Safety Pharmacology

Specialized safety pharmacology studies were conducted to investigate the potential effects of

ceftaroline fosamil on major physiological systems.

Data Presentation: Safety Pharmacology

. Dose Levels L
System Species Findings
(mglkg)
No overt effects on
physiological or
Central Nervous behavioral
Rat Up to 479 (IV)

System

parameters. Tonic
convulsions observed
at 2000 mg/kg.

Cardiovascular

System

Not specified in detail

Not specified in detail

No significant effects
noted in dedicated

studies.

Transient increase in

respiration rate and

Respiratory System Rat 200 (1V) decrease in tidal
volume, with no effect
on minute volume.

No effect on water

Renal System Rat Up to 600 (IV) and electrolyte

excretion.
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Mechanism of Action and Toxicity

Ceftaroline fosamil is a prodrug that is rapidly converted to the active metabolite, ceftaroline, by
plasma phosphatases.[3] The antibacterial effect of ceftaroline is mediated by its binding to
penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1] This
inhibition leads to bacterial cell lysis and death.[1]

The observed toxicities of ceftaroline fosamil in preclinical studies, primarily affecting the
kidneys and central nervous system at high doses, are consistent with the known toxicological
profile of the cephalosporin class of antibiotics.[5] There is no evidence to suggest a novel
mechanism of toxicity for ceftaroline fosamil.

Click to download full resolution via product page

Conclusion

The comprehensive preclinical safety and toxicology evaluation of ceftaroline fosamil has
demonstrated a safety profile consistent with the cephalosporin class. The primary target
organs for toxicity at high doses are the kidney and central nervous system. Ceftaroline fosamil
is not genotoxic in a standard battery of tests and has not shown adverse effects on
reproduction or development. Local tolerance studies indicate that the formulation is well-
tolerated. These nonclinical findings have supported the clinical development and regulatory
approval of ceftaroline fosamil for the treatment of acute bacterial skin and skin structure
infections and community-acquired bacterial pneumonia.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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